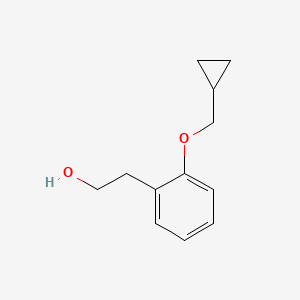

2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Overview

Description

2-(2-(Cyclopropylmethoxy)phenyl)ethanol (CPME) is an organic compound that has gained attention due to its unique chemical structure. It is a clear, colorless, mobile liquid with a characteristic odor and a burning taste .

Synthesis Analysis

The synthesis of this compound involves a five-step process starting from 2-hydroxybenzoic acid . The common methods used for the synthesis of 1,3,4-oxadiazoles involve the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts, and Burgess-type reagents .Molecular Structure Analysis

The structure of this compound was confirmed on the basis of H and C-NMR, LC-MS, FT-IR, and elemental analysis . The disappearance of NH protons in NMR as well as IR spectra confirmed the synthesis of the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification followed by hydrazinolysis . The final compound was examined for its antibacterial activity .Scientific Research Applications

Controlled Release of Bioactives

2-Phenyl ethanol, a structurally similar compound, has been utilized in the development of chitosan films for controlled bioactive release. Chitosan films with 2-phenyl ethanol, using β-cyclodextrin, showed high mechanical resistance and effective retention of 2-phenyl ethanol, indicating its potential for stable and controlled release applications (Zarandona et al., 2020).

Synthesis and Catalysis

2-Phenyl ethanol, similar in structure, is synthesized through hydrogenation processes. For example, selective hydrogenation of styrene oxide to 2-phenyl ethanol has been achieved in a clean and green process using bimetallic Pd–Cu catalysts in supercritical carbon dioxide, illustrating a non-polluting method for producing this compound (Yadav & Lawate, 2011).

Stereoselective Synthesis

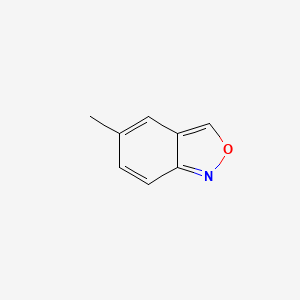

Stereoselective synthesis of phthalans, another application, involves cyclization of enantiomers of 1-{2-[hydroxy(diaryl)methyl]phenyl}ethanol, which leads to 1,3-disubstituted 1,3-dihydroisobenzofurans (phthalans) in moderate-to-high enantiomeric purity. This process has implications in the development of enantioselective chemical compounds (Shishkina, Sokolovskaya & Demyanovich, 2016).

Extraction from Aqueous Solutions

Extraction studies of 2-(4-hydroxyphenyl)ethanol, a phenolic alcohol similar in structure, from aqueous solutions using emulsion liquid membranes demonstrate the potential for efficient extraction of similar compounds from complex mixtures. This has implications in environmental management and industrial processing (Reis, Freitas, Ferreira & Carvalho, 2006).

Safety and Hazards

properties

IUPAC Name |

2-[2-(cyclopropylmethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-8-7-11-3-1-2-4-12(11)14-9-10-5-6-10/h1-4,10,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDYDANZDHKZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)